Indoline-5-carbonitrile hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZEXJPRIRIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-98-5 | |
| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Indoline-5-carbonitrile hydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compound and play a crucial role in its mechanism of action
Mode of Action
The mode of action of this compound involves its interaction with its targets. Indole, an important heterocyclic system, is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization. This property likely contributes to the interaction of this compound with its targets, leading to changes in the targets’ function.
Biochemical Pathways
This compound, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that this compound may influence a wide range of biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad spectrum of biological activities associated with indole derivatives, the compound could potentially have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indoline-5-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities. These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s ability to interact with multiple receptors and enzymes makes it a versatile tool in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in inflammation and cancer. By binding to specific receptors on the cell surface, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and receptors, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular behavior, depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to detrimental effects on cellular and organismal health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a key role in their biotransformation. The compound’s effects on metabolic flux and metabolite levels can influence its overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression. The subcellular localization of this compound is an important factor in determining its biological activity and efficacy.
Biological Activity
Indoline-5-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.
Target Interactions
This compound interacts with multiple biological receptors and enzymes, particularly those involved in inflammatory and metabolic pathways. Its structure allows it to bind effectively to these targets, influencing various physiological processes.
Mode of Action
The compound's mode of action involves electrophilic substitution reactions typical of indole derivatives, which can modulate enzyme activity and influence cellular signaling pathways. This interaction is crucial for its reported antiviral, anti-inflammatory, and anticancer properties.
Biochemical Pathways
This compound is implicated in several key biochemical pathways:
- Antiviral Activity : It has been shown to inhibit enzymes involved in viral replication.
- Anti-inflammatory Effects : The compound acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating significant anti-inflammatory efficacy in vivo .
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cell lines and inhibit cell proliferation by affecting the cell cycle .
In Vitro Studies
In vitro studies have demonstrated the following activities:
| Activity | IC50 Value (μM) | Cell Line |
|---|---|---|
| 5-LOX Inhibition | 0.41 ± 0.01 | Various inflammatory models |
| sEH Inhibition | 0.43 ± 0.10 | Various inflammatory models |
| Cytotoxicity | 19 ± 0.52 | A549 (lung cancer) |
| Apoptosis Induction | Significant increase | MCF-7 (breast cancer) |
These results indicate that this compound exhibits potent inhibitory effects on critical enzymes involved in inflammation and cancer progression .
In Vivo Studies
In vivo investigations have further validated the compound's therapeutic potential:
- Animal Models : In zymosan-induced peritonitis and experimental asthma models, indoline derivatives showed remarkable anti-inflammatory effects, significantly reducing symptoms and inflammation markers .
- Dosage Effects : Studies reveal that lower dosages can yield beneficial effects, while higher doses may lead to toxicity, underscoring the importance of dosage optimization in therapeutic applications.
Case Studies
- Anti-inflammatory Efficacy : A study involving compound 73 , an analog of this compound, demonstrated significant reductions in inflammatory responses in murine models. The compound effectively inhibited both 5-LOX and sEH, leading to decreased leukocyte infiltration and pro-inflammatory cytokine production .
- Cancer Cell Line Analysis : The cytotoxic effects of indoline derivatives were assessed using the MTT assay across various cancer cell lines. The results indicated a potent ability to induce apoptosis and halt cell cycle progression at specific phases (G1/S and G2/M), highlighting its potential as a chemotherapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Indoline-5-carbonitrile hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Research : Studies have shown that this compound exhibits significant anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines, including glioma cells (e.g., SJ-GBM2 and SF8628). The compound's mechanism appears to involve modulation of cellular pathways associated with tumor growth and survival .
- Anti-inflammatory Activity : Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. One derivative demonstrated promising anti-inflammatory efficacy in animal models, suggesting potential applications in treating inflammatory diseases .
- Neurological Disorders : The compound's structural similarity to other indole derivatives positions it as a candidate for treating cognitive disorders, including Alzheimer's disease and other neurodegenerative conditions. Its ability to interact with neurotransmitter systems is of particular interest .
Biological Studies
This compound is also being explored for its role in modulating biological pathways:
- Neurotransmission : The compound may interact with receptors involved in neurotransmission, such as serotonin receptors. This interaction could influence mood regulation and cognitive function, making it a candidate for further exploration in psychiatric disorders.
- Mechanistic Studies : Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound, which could inform its therapeutic potential across various diseases .
Industrial Applications
Beyond medicinal uses, this compound has applications in industrial chemistry:
- Synthesis of Dyes and Pigments : The compound serves as a building block for synthesizing more complex molecules used in dyes and pigments, showcasing its versatility in chemical manufacturing.
- Chemical Intermediates : It is utilized as an intermediate in the synthesis of other chemical compounds, contributing to the development of new materials with specific properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indoline/Indole Family
Indoline-5-carbaldehyde Hydrochloride
- Molecular Formula: C₉H₁₀ClNO
- Molecular Weight : 183.63 g/mol
- Key Differences : Replaces the nitrile (-CN) group with an aldehyde (-CHO) at the 5-position.
- Both compounds share similar indoline backbones but differ in commercial availability; Indoline-5-carbaldehyde hydrochloride is also temporarily out of stock .
5-Indolecarbonitrile (5-Cyanoindole)
Pharmacologically Active Derivatives
Compound 21
- Structure : 1-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)indoline-5-carbonitrile hydrochloride
- Molecular Formula : C₂₁H₂₂Cl₃N₅
- Molecular Weight : 464.79 g/mol
- Synthesis Yield : 30.7%, lower than the 56% yield reported for the base indoline-5-carbonitrile synthesis .

Compound 22
- Structure : 1-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)indoline-4-carbonitrile hydrochloride
- Molecular Formula : C₂₁H₂₂Cl₃N₅
- Molecular Weight : 464.79 g/mol
- Key Differences : Nitrile substituent at the 4-position (vs. 5-position), demonstrating how regiochemistry impacts pharmacological activity.
Research Findings and Implications
Stability and Handling
- Both Indoline-5-carbonitrile and its carbaldehyde derivative lack explicit storage guidelines, though hydrochloride salts typically require anhydrous conditions and protection from light.
Preparation Methods
Direct Functionalization of Indoline or Indole Derivatives
- Starting from 2,3-dihydro-1H-indole (indoline), the nitrile group can be introduced at the 5-position via electrophilic substitution or cyanation reactions.
- One example involves the reaction of 2,3-dihydro-1H-indole-5-carbonitrile with reagents such as triethylsilane and trifluoroacetic acid at low temperatures (0–20 °C) to achieve functionalization while preserving the nitrile group.
Multi-Step Synthesis via Intermediates
- A notable route involves the synthesis of 3-(4-chlorobutyl)-indole-5-carbonitrile as an intermediate, which can be further converted to indoline-5-carbonitrile derivatives.
- This method uses 5-cyanoindole as a precursor, which undergoes Friedel-Crafts type alkylation with 4-chlorobutyl chloride in the presence of aluminum chloride under nitrogen atmosphere and controlled temperatures (5–10 °C).
- Subsequent steps include dissolution, controlled stirring, temperature adjustments, centrifugation, and drying to isolate the product with high purity.
Detailed Preparation Process from Patent CN111087339A
This patent describes a scalable industrial process for producing 3-(4-chlorobutyl)indole-5-carbonitrile, closely related to indoline-5-carbonitrile hydrochloride synthesis:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Charge dichloromethane and nitromethane into reactor under nitrogen | Stir and cool to 5 °C | Protect reactor with nitrogen atmosphere |
| 2 | Add aluminum chloride slowly | Maintain 5 °C | Aluminum chloride added in three portions for control |
| 3 | Add 4-chlorobutyl chloride | Stir at 5–10 °C | Reaction proceeds under cooling to avoid side reactions |
| 4 | Dissolve 5-cyanoindole in solvent separately | Stir until complete dissolution | Solvents used include dichloromethane and nitromethane |
| 5 | Combine solutions in permeable reactor | Stir at 5–8 °C for 2 hours, then heat to 20–25 °C | Standing and cooling steps follow |
| 6 | Isolate product by centrifugation and washing | Dry under vacuum at 50–55 °C | Final product quality checked by quaternary ammonium borate assay |
This process achieves high yield and purity, with the advantages of simplified conditions, short reaction times, and suitability for industrial scale.
Alternative Laboratory-Scale Synthesis and Functionalization
Additional laboratory-scale methods involve:
- Reaction of indoline-5-carbonitrile with tert-butyl 3-oxopyrrolidine-1-carboxylate in methanol with acetic acid and sodium cyanoborohydride for reductive amination, yielding functionalized derivatives.
- Use of sodium hydride and carbon disulfide followed by methyl iodide to prepare carbodithioic acid methyl esters as intermediates from 2,3-dihydro-1H-indole-5-carbonitrile.
- Oxidation of indoles using iodine pentoxide in dimethyl sulfoxide at 80 °C to obtain nitrile-containing products with 90% yield.
These methods provide routes to functionalized indoline-5-carbonitrile derivatives, useful for further pharmaceutical applications.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Scale | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts alkylation (Patent CN111087339A) | 5-cyanoindole | AlCl3, 4-chlorobutyl chloride, dichloromethane, nitromethane | 5–10 °C, nitrogen atmosphere | High (not specified) | Industrial | Simple, reliable, scalable |
| Reductive amination | Indoline-5-carbonitrile | tert-butyl 3-oxopyrrolidine-1-carboxylate, NaCNBH3, HOAc | Room temp, 2 days | Moderate (61%) | Laboratory | For derivative synthesis |
| Carbodithioic acid ester formation | 2,3-dihydro-1H-indole-5-carbonitrile | NaH, CS2, MeI | 0 °C to room temp | 76% | Laboratory | Intermediate synthesis |
| Oxidative method | Indoles | I2O5, DMSO | 80 °C | 90% | Laboratory | Efficient nitrile formation |
Research Findings and Analysis
- The industrial process focusing on Friedel-Crafts alkylation with aluminum chloride under nitrogen provides a robust and cost-effective route to indoline-5-carbonitrile derivatives with high purity and yield, suitable for mass production.
- Laboratory methods offer flexibility for functionalization and derivative synthesis but often require longer reaction times and careful handling of reagents such as sodium hydride and sodium cyanoborohydride.
- Oxidative methods using iodine pentoxide present an efficient alternative for nitrile introduction but are more suited for small-scale or research applications.
- The choice of solvents (dichloromethane, nitromethane) and temperature control is critical to minimize side reactions and optimize product quality in all methods.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Indoline-5-carbonitrile hydrochloride?
- Answer : The synthesis typically involves multi-step reactions, including amination, alkylation, and cyanation. For example, a derivative (compound 21) was synthesized by reacting intermediates with 4-(2,3-dichlorophenyl)piperazine, followed by purification via column chromatography. Structural confirmation is achieved using ESI-MS and ¹H NMR . Critical steps include solvent selection (e.g., THF for cyclization), temperature control, and acidification with HCl to form the hydrochloride salt .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Answer : Use ESI-MS to verify molecular weight and ¹H NMR to confirm proton environments and substituent positions. For impurities, employ HPLC with UV detection or LC-MS to identify byproducts by comparing retention times and fragmentation patterns with reference standards . Ensure purity validation through melting point analysis and elemental composition checks .
Q. How should researchers handle hygroscopicity or stability issues during storage?
- Answer : Store the compound in airtight containers under inert gas (e.g., argon) at -20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via periodic HPLC analysis. Use desiccants and avoid exposure to light .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of Indoline-5-carbonitrile derivatives?
- Answer : Optimize parameters such as:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in cyanation steps .
- Catalyst loading : Adjust stoichiometry of reagents like NaCN or AlH₃ to minimize side reactions .
- Temperature gradients : Gradual heating (e.g., 90°C for cyclization) improves regioselectivity .
- Workup protocols : Use aqueous washes to remove unreacted intermediates and improve final purity .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Answer : Cross-reference ¹H NMR peaks with computational models (e.g., DFT-based chemical shift predictions). For ambiguous signals, use 2D NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve stereochemical conflicts. Replicate synthesis under varying conditions to isolate potential isomers .
Q. What strategies reduce byproduct formation during the cyanation step?
- Answer :
- Reagent purity : Use freshly distilled NaCN or alternative cyanide sources (e.g., KCN) to avoid moisture-induced side reactions.
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.
- Stepwise addition : Introduce cyanide slowly to control exothermicity and minimize dimerization.
- Byproduct analysis : Characterize major impurities via LC-MS and adjust reaction time/temperature accordingly .
Q. How do salt forms (e.g., hydrochloride) influence pharmacokinetic properties of Indoline-5-carbonitrile derivatives?
- Answer : The hydrochloride salt improves aqueous solubility and bioavailability. Compare dissolution profiles (e.g., pH-solubility studies) and stability across salt forms (e.g., mesylate, sulfate). Use DSC/TGA to assess hygroscopicity and crystallinity, which impact formulation stability .
Methodological Considerations
- Contradictory Data : When replication fails (e.g., yield variations), systematically test variables like solvent grade, catalyst age, or humidity levels. Document batch-specific anomalies and validate via orthogonal techniques (e.g., IR for functional group confirmation) .
- Experimental Design : For structure-activity studies, use a QbD (Quality by Design) approach to map critical process parameters (CPPs) and material attributes (CMAs) impacting purity and yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

